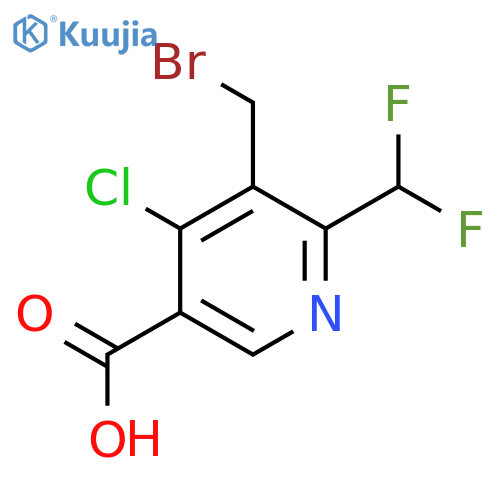Cas no 1805417-98-4 (3-(Bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid)

1805417-98-4 structure
商品名:3-(Bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid
CAS番号:1805417-98-4
MF:C8H5BrClF2NO2
メガワット:300.484607458115
CID:4870644
3-(Bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(Bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid
-
- インチ: 1S/C8H5BrClF2NO2/c9-1-3-5(10)4(8(14)15)2-13-6(3)7(11)12/h2,7H,1H2,(H,14,15)
- InChIKey: VUYYWSGQFJSWNT-UHFFFAOYSA-N
- ほほえんだ: BrCC1=C(C(C(=O)O)=CN=C1C(F)F)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 245
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 2.2
3-(Bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029048789-1g |
3-(Bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid |
1805417-98-4 | 97% | 1g |
$1,579.40 | 2022-04-01 |
3-(Bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid 関連文献
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
1805417-98-4 (3-(Bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid) 関連製品
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
